molecular formula C12H24N2O2 B106125 Tert-butyl (4-amino-1-methylcyclohexyl)carbamate CAS No. 1254058-26-8

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Cat. No.: B106125
CAS No.: 1254058-26-8
M. Wt: 228.33 g/mol
InChI Key: NCOAYDYNUYRLJH-UHFFFAOYSA-N
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Description

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a carbamate-protected cyclohexylamine derivative. Its structure features a cyclohexane ring substituted with a methyl group at position 1 and an amino group at position 4, protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly utilized in organic synthesis and pharmaceutical research as a versatile intermediate, particularly in peptide coupling and drug development. The Boc group enhances stability during synthetic processes while allowing selective deprotection under acidic conditions.

Properties

IUPAC Name

tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(4)7-5-9(13)6-8-12/h9H,5-8,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOAYDYNUYRLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001152038
Record name Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester
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Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1254058-26-8
Record name Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester
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Record name Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate
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Preparation Methods

Reaction Mechanism

The amine attacks the electrophilic carbonyl carbon of Boc anhydride, displacing the tert-butoxide ion. A base (e.g., triethylamine) neutralizes the generated acid, driving the reaction to completion:

4-Amino-1-methylcyclohexane+(Boc)2OBaseTert-butyl (4-amino-1-methylcyclohexyl)carbamate+tert-butoxide\text{4-Amino-1-methylcyclohexane} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Tert-butyl (4-amino-1-methylcyclohexyl)carbamate} + \text{tert-butoxide}

Optimized Conditions

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base: Triethylamine (1.2 equiv)

  • Temperature: 0–25°C

  • Yield: 85–92% (theoretical)

This method requires high-purity starting material, as impurities can lead to side reactions such as overprotection or decomposition. Industrial scalability is limited by the cost and availability of 4-amino-1-methylcyclohexane.

Hofmann Degradation of Boc-Protected Carboxamide

Adapted from CN104628627A, this two-step method synthesizes the target compound via Hofmann degradation of a Boc-protected carboxamide precursor.

Step 1: Synthesis of Boc-Protected Carboxamide

4-Carbamoyl-1-methylcyclohexane is treated with Boc anhydride in the presence of triethylamine:

4-Carbamoyl-1-methylcyclohexane+(Boc)2OEt3NBoc-protected carboxamide\text{4-Carbamoyl-1-methylcyclohexane} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{Boc-protected carboxamide}

Conditions:

  • Solvent: Distilled water or THF

  • Base: Triethylamine (1.1 equiv)

  • Temperature: 25°C

  • Yield: 95% (GC purity)

Step 2: Hofmann Degradation to Amine

The Boc-protected carboxamide undergoes Hofmann degradation using bromine and sodium hydroxide:

Boc-protected carboxamide+Br2NaOHTert-butyl (4-amino-1-methylcyclohexyl)carbamate\text{Boc-protected carboxamide} + \text{Br}_2 \xrightarrow{\text{NaOH}} \text{this compound}

Conditions:

  • Reagents: Bromine (1.5 equiv), 40% NaOH

  • Temperature: Reflux (100°C)

  • Yield: 88–90%

  • Purity: >98% (HPLC)

Reductive Amination via Imine Intermediate

CN107805218B describes a scalable route using reductive amination of a ketone precursor. While originally developed for piperidine derivatives, this method is adaptable to cyclohexane systems.

Step 1: Ketal Formation

1-Methyl-4-cyclohexanone reacts with trimethyl orthoformate to form a ketal:

1-Methyl-4-cyclohexanone+HC(OCH3)3NH4ClKetal intermediate\text{1-Methyl-4-cyclohexanone} + \text{HC(OCH}3)3 \xrightarrow{\text{NH}_4\text{Cl}} \text{Ketal intermediate}

Conditions:

  • Catalyst: Ammonium chloride (1–5 mol%)

  • Solvent: Methanol

  • Temperature: Reflux

  • Yield: 81%

Step 2: Imine Formation and Hydrogenation

The ketal reacts with tert-butyl carbamate under acidic conditions to form an imine, which is hydrogenated using Pd/C:

Ketal intermediate+tert-butyl carbamateH+ImineH2/Pd-CTert-butyl (4-amino-1-methylcyclohexyl)carbamate\text{Ketal intermediate} + \text{tert-butyl carbamate} \xrightarrow{\text{H}^+} \text{Imine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{this compound}

Conditions:

  • Catalyst: 5–10% Pd/C (10 wt%)

  • Pressure: 0.8–1.0 MPa H2_2

  • Temperature: 60–80°C

  • Yield: 88–90%

  • Purity: 99.1% (GC)

Advantages

  • Scalability: Suitable for industrial production due to high yields and minimal byproducts.

  • Safety: Avoids hazardous bromine use.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Purity Scalability
Direct Boc Protection4-Amino-1-methylcyclohexaneBoc anhydride, Et3_3N85–92%95%Limited
Hofmann Degradation4-Carbamoyl-1-methylcyclohexaneBr2_2, NaOH88–90%>98%Moderate
Reductive Amination1-Methyl-4-cyclohexanonePd/C, H2_2, orthoformate88–90%99.1%High

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-1-methylcyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between tert-butyl (4-amino-1-methylcyclohexyl)carbamate and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Features
This compound 1-methyl, 4-amino (Boc-protected) C12H24N2O2 228.33* Methyl enhances steric hindrance
tert-Butyl (4-aminocyclohexyl)carbamate 4-amino (Boc-protected) C11H22N2O2 214.30 Lacks methyl group; simpler structure
tert-Butyl (4-hydroxycyclohexyl)carbamate 4-hydroxy (Boc-protected) C11H21NO3 215.29 Hydroxy group increases polarity
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate 4-methoxy, 1-aminomethyl C14H28N2O3 272.39 Methoxy improves solubility
Tert-butyl (4-chlorophenethyl)carbamate 4-chlorophenethyl substituent C13H18ClNO2 255.74 Aromatic chlorophenyl group

Note: Molecular weight for the target compound is inferred based on structural analogs.

Physicochemical Properties

  • Solubility: The presence of polar groups (e.g., amino, hydroxy) enhances water solubility. For example, tert-butyl (4-hydroxycyclohexyl)carbamate is more hydrophilic than the target compound due to its hydroxyl group.
  • Stability: Boc-protected amines (e.g., tert-butyl (4-aminocyclohexyl)carbamate ) are stable under basic conditions but hydrolyze in acidic environments. Compounds with electron-withdrawing groups (e.g., 4-chlorophenethyl ) exhibit greater stability against nucleophilic attack.
  • Reactivity: The amino group in the target compound is less reactive than azide-containing analogs (e.g., tert-butyl (4-(azidodimethylamino)butyl)carbamate ), which participate in click chemistry.

Biological Activity

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate, a carbamate derivative with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This compound is primarily recognized for its role in drug development, particularly in the inhibition of specific protein kinases associated with various cancers.

Chemical Structure and Properties

This compound features a tert-butyl group, an amino group, and a cyclohexane ring. These structural components contribute to its unique physicochemical properties, enhancing its biological activity against targeted kinases while maintaining favorable solubility and stability.

The biological activity of this compound is linked to its ability to act as a substrate or inhibitor in enzymatic reactions. It interacts with specific molecular targets, modulating their activity and influencing various biochemical pathways. Notably, it has been studied for its potential to inhibit the EML4-ALK fusion protein kinase, which is implicated in non-small cell lung cancer.

Summary of Mechanisms:

  • Acts as a substrate or inhibitor in enzymatic reactions.
  • Modulates enzyme activity and influences metabolic pathways.
  • Targets EML4-ALK fusion protein kinase , relevant in cancer therapies.

Biological Activity Studies

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : It has shown promise as an inhibitor of certain enzymes involved in cancer pathways.
  • Cell Viability Effects : In vitro studies demonstrated that the compound can increase cell viability in the presence of toxic agents like amyloid-beta peptide.
  • Cytotoxicity : The compound's lipophilicity enhances its interaction with cellular membranes, which may lead to cytotoxic effects against cancer cell lines.

Case Study: Inhibition of Amyloidogenesis

A study evaluated the compound's ability to inhibit amyloid-beta aggregation, demonstrating an 85% reduction in aggregation at 100 μM concentration. This suggests potential neuroprotective effects against conditions such as Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits EML4-ALK fusion protein kinase
Cell ViabilityIncreases astrocyte cell viability
Amyloid Aggregation85% inhibition at 100 μM
CytotoxicityEnhanced interaction with cancer cell lines

Synthesis Methods

The synthesis of this compound involves several optimized methods aimed at maximizing yield and purity. These methods are crucial for producing sufficient quantities for biological testing and therapeutic applications.

Q & A

Basic: What synthetic routes are commonly used to prepare tert-butyl (4-amino-1-methylcyclohexyl)carbamate?

Methodological Answer:
The compound is typically synthesized via carbamate protection of a cyclohexylamine precursor. A key intermediate, tert-butyl (4-hydroxycyclohexyl)carbamate, is first prepared by reacting 4-hydroxy-1-methylcyclohexylamine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or DMAP). Subsequent oxidation of the hydroxyl group to an amine can be achieved using reagents like Swern oxidation (DMSO/oxalyl chloride) or Dess-Martin periodinane, followed by reductive amination or direct deprotection .
Key Evidence:

  • details the oxidation of tert-butyl (4-hydroxycyclohexyl)carbamate to its oxo derivative, a critical step in amine synthesis.
  • confirms the compound's use as a building block in medicinal chemistry, implying modular synthetic strategies.

Basic: How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Compare observed peaks with literature data. For example, tert-butyl carbamates exhibit characteristic Boc-group signals: ~1.4 ppm (singlet, 9H for tert-butyl) and ~6–8 ppm (broad NH signal). provides NMR data for a structurally similar carbamate, highlighting diagnostic peaks at δ 1.36 ppm (tert-butyl) and δ 3.19–3.12 ppm (cyclohexyl protons) .
  • HPLC/MS: Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and ESI-MS for purity (>95%) and molecular weight confirmation.
  • Melting Point: Compare experimental values with literature data (e.g., 114–118°C for tert-butyl (4-oxocyclohexyl)carbamate derivatives; see ).

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer:
Conflicting data often arise from stereochemical variations or solvent effects. To resolve this:

Stereochemical Analysis: Use NOESY or ROESY NMR to confirm spatial relationships between protons. For example, cis/trans isomerism in cyclohexyl derivatives ( ) can alter splitting patterns.

Solvent Calibration: Compare spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d6). reports NMR data in CDCl₃, which may differ from other solvents .

X-ray Crystallography: Resolve ambiguities by determining the crystal structure, especially for chiral centers (see for related cyclohexyl carbamates).

Advanced: What strategies optimize regioselectivity in functionalizing the cyclohexyl ring?

Methodological Answer:

  • Directed C-H Activation: Use directing groups (e.g., Boc-protected amines) to control substitution sites. For example, tert-butyl carbamates stabilize transition states in metal-catalyzed reactions.
  • Steric Control: Bulky substituents (e.g., 1-methyl group) favor equatorial positions, influencing reaction pathways ( ).
  • Protection/Deprotection: Temporarily block reactive sites. demonstrates selective oxidation of hydroxyl groups while preserving the Boc group .

Advanced: How does the stereochemistry of the cyclohexyl ring impact biological activity in drug discovery?

Methodological Answer:

  • Enantiomeric Purity: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. highlights trans-4-hydroxymethylcyclohexyl derivatives with distinct biological profiles .
  • SAR Studies: Compare cis/trans isomers in receptor-binding assays. For example, trans isomers of cyclohexyl carbamates show enhanced binding affinity to CNS targets due to improved conformational rigidity ().

Basic: What are the stability considerations for storing tert-butyl carbamates?

Methodological Answer:

  • Temperature: Store at 2–8°C in airtight containers to prevent hydrolysis ().
  • pH Sensitivity: Avoid strong acids/bases, which cleave the Boc group. For long-term stability, use inert atmospheres (N₂ or Ar).
  • Light Sensitivity: Protect from UV exposure to prevent decomposition ( recommends opaque containers).

Advanced: How can researchers address low yields in multi-step syntheses involving this compound?

Methodological Answer:

  • Intermediate Purification: Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., ethanol/water) after each step.
  • Reaction Monitoring: Employ TLC or in situ IR to identify side products. achieved 71% yield in a Swern oxidation by strict temperature control (−78°C) .
  • Catalyst Optimization: Screen palladium or enzyme catalysts for amidation steps ( notes EDCI/HOBt as effective coupling reagents).

Advanced: What computational tools aid in predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations: Model transition states for key reactions (e.g., oxidation or amidation) using Gaussian or ORCA software.
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF).
  • Docking Studies: Predict binding modes to biological targets (e.g., enzymes or receptors) using AutoDock Vina ( supports SAR-driven docking).

Basic: What are the ecological and toxicity risks associated with this compound?

Methodological Answer:

  • Ecotoxicity: Limited data available, but structurally similar carbamates show moderate aquatic toxicity (EC₅₀ > 10 mg/L). Follow OECD 201/202 guidelines for algal/daphnia testing.
  • Acute Toxicity: classifies related carbamates as non-hazardous, but PPE (gloves, goggles) is recommended during handling .

Advanced: How can researchers validate the compound’s role in a reaction mechanism?

Methodological Answer:

  • Isotopic Labeling: Use ¹³C or ¹⁵N isotopes to track carbamate group transfer (e.g., in enzyme inhibition studies).
  • Kinetic Studies: Perform time-resolved NMR or stopped-flow UV to measure rate constants.
  • Trapping Intermediates: Quench reactions at timed intervals and isolate intermediates via LC-MS ( uses dichloromethane for stable intermediate isolation) .

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